4-Acetoxybenzyl alcohol

Description

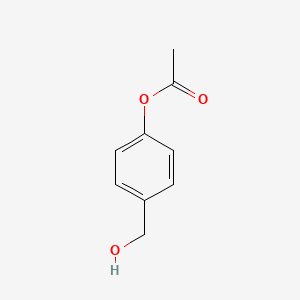

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVNGWJGSSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212414 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-46-2 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Intermediate

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Acetoxybenzyl Alcohol

This guide provides a comprehensive overview of this compound, a bifunctional aromatic compound of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthetic routes, reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.

This compound, with the IUPAC name [4-(hydroxymethyl)phenyl] acetate, is an aromatic compound featuring two key functional groups: a primary alcohol and a phenyl acetate ester.[1][2] This unique combination makes it a valuable intermediate, where the acetate group can serve as a protecting group for a phenol, allowing for selective reactions at the benzylic alcohol position. Its structural relationship to other important synthetic building blocks, such as 4-hydroxybenzyl alcohol and 4-methoxybenzyl alcohol, positions it as a compound with significant potential in multi-step synthetic campaigns.[3]

The fundamental structure consists of a benzyl alcohol core with an acetoxy group substituting the para-hydrogen of the benzene ring.[1][4] This arrangement dictates its solubility, reactivity, and spectroscopic characteristics.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [4-(hydroxymethyl)phenyl] acetate | PubChem[1] |

| Synonyms | p-Acetoxybenzyl alcohol, 4-(hydroxymethyl)phenyl acetate | PubChem[1][2] |

| CAS Number | 6309-46-2 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1][2] |

| Molecular Weight | 166.17 g/mol | PubChem[1][2] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | δ ≈ 7.3 ppm (d, 2H, Ar-H ortho to CH₂OH)δ ≈ 7.1 ppm (d, 2H, Ar-H ortho to OAc)δ ≈ 4.6 ppm (s, 2H, -CH₂OH)δ ≈ 2.3 ppm (s, 3H, -COCH₃)δ ≈ 1.5-2.0 ppm (br s, 1H, -OH) | Aromatic protons form two distinct doublets. The benzylic protons appear as a singlet, as do the acetate methyl protons. The hydroxyl proton is typically broad and its shift is solvent-dependent. |

| ¹³C NMR | δ ≈ 169 ppm (C=O)δ ≈ 150 ppm (Ar-C-OAc)δ ≈ 138 ppm (Ar-C-CH₂OH)δ ≈ 128 ppm (Ar-CH)δ ≈ 122 ppm (Ar-CH)δ ≈ 64 ppm (-CH₂OH)δ ≈ 21 ppm (-CH₃) | The carbonyl carbon of the ester is the most downfield signal. The four distinct aromatic carbons and the aliphatic carbons of the methyl and hydroxymethyl groups are clearly distinguishable. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~1760 cm⁻¹ (strong, C=O stretch, ester)~1600, 1500 cm⁻¹ (C=C stretch, aromatic)~1200 cm⁻¹ (C-O stretch, ester) | Key absorptions include the broad hydroxyl peak, the strong ester carbonyl stretch, and characteristic aromatic ring vibrations. |

Synthesis Protocol: Acetylation of 4-Hydroxybenzyl Alcohol

The most direct and logical synthesis of this compound involves the selective acetylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. This strategy is effective because phenolic hydroxyls are generally more acidic and nucleophilic than benzylic alcohols under basic conditions.

Causality Behind Experimental Choices

-

Reagents : Acetic anhydride is used as the acetylating agent. A tertiary amine base, such as triethylamine or pyridine, is employed to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Solvent : An aprotic solvent like dichloromethane (DCM) or ethyl acetate is chosen to dissolve the starting material and reagents without participating in the reaction.

-

Temperature : The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Methodology

-

Preparation : To a round-bottom flask charged with 4-hydroxybenzyl alcohol (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) to dissolve the solid.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition : Add triethylamine (1.2 eq) to the cooled solution under stirring.

-

Acetylation : Add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude this compound by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development and organic synthesis stems from the differential reactivity of its two functional groups.

-

Alcohol Oxidation : The primary benzylic alcohol can be selectively oxidized to 4-acetoxybenzaldehyde or further to 4-acetoxybenzoic acid using standard oxidizing agents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the acid). This allows for the introduction of key pharmacophores while the phenolic position remains protected.

-

Ester Hydrolysis (Deprotection) : The acetate group can be readily cleaved under basic conditions (e.g., K₂CO₃ in methanol) or acidic conditions to reveal the free phenol, 4-hydroxybenzyl alcohol. This stability profile makes the acetoxy group a useful protecting group that is orthogonal to many other common protecting groups.[3][5]

-

Etherification/Esterification of the Alcohol : The primary alcohol can participate in Williamson ether synthesis or be esterified under standard conditions, allowing for further molecular elaboration.

Key Chemical Transformations Diagram

Caption: Key reactions of this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not as widely documented as its methoxy-protected counterpart (4-methoxybenzyl alcohol), its utility is clear from a synthetic chemistry perspective.[6][7][8]

-

Protecting Group Chemistry : It serves as a practical precursor to a phenol-protected building block. The acetoxy group is stable to a range of reaction conditions but can be removed cleanly, a crucial feature in the total synthesis of complex molecules.[3][5]

-

Intermediate for Pharmaceuticals and Agrochemicals : As an intermediate, it provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The related compound, 3-methoxy-4-acetoxybenzyl alcohol, is an intermediate in synthesizing taste compounds found in vanilla, highlighting the role of such structures in fine chemical synthesis.[9]

-

Materials Science : Benzyl alcohol derivatives are often explored in the development of polymers and resins. The dual functionality of this molecule allows it to be incorporated into polymer backbones or used as a modifying agent.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound may cause an allergic skin reaction (H317).[1] It should be handled with care to avoid skin contact.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong acids/bases.[8]

Conclusion

This compound is a valuable and versatile bifunctional molecule. Its primary utility lies in its role as a synthetic intermediate, where the acetoxy group functions as a robust and easily removable protecting group for a phenol. This allows for selective chemical transformations at the benzylic alcohol position, making it a strategic building block for researchers and professionals in drug development and complex organic synthesis. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95906, this compound.

- Fisher Scientific (2025). Safety Data Sheet for 4-Methoxybenzyl alcohol.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol.

- Organic Chemistry Portal (n.d.). The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis.

- Fisher Scientific (n.d.). 4-Methoxybenzyl alcohol, 98%.

- Global Substance Registration System (n.d.). This compound.

- Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- Wikipedia (n.d.). Anisyl alcohol.

- PrepChem.com (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol.

- NIST (n.d.). 4-Methoxybenzyl alcohol, TMS derivative. In NIST Chemistry WebBook.

- EMBL-EBI (n.d.). This compound (CHEBI:156306).

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Methoxybenzyl Alcohol: A Key Intermediate in Pharmaceutical Synthesis and Drug Development.

- The Human Metabolome Database (2023). Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241).

- Wikipedia (n.d.). Protecting group.

Sources

- 1. This compound | C9H10O3 | CID 95906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound (CHEBI:156306) [ebi.ac.uk]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 8. 4-Methoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 9. 3-METHOXY-4-ACETOXY BENZYL ALCOHOL | 60835-68-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

4-Acetoxybenzyl alcohol molecular weight

Starting Data Collection

Analyzing Properties & Synthesis

I'm now diving deeper into the properties and synthesis of 4-Acetoxybenzyl alcohol. I've broken down its molecular weight and am structuring the technical guide. The outline is taking shape, with sections on physicochemical properties, synthesis, and applications. I'm focusing on creating a detailed synthesis protocol with clear rationales. My next step will be a visualization of the synthesis workflow.

Planning the Guide's Structure

I'm starting to build a roadmap for the technical guide. I'll begin with an introduction to this compound, followed by its properties, synthesis, and applications. Specifically, I'm calculating the molecular weight from its constituent elements. Next, I plan to create a properties table with crucial quantitative data. Then, I will outline the laboratory synthesis and purification methods. Finally, I will make a DOT graph to visualize the synthesis workflow, with in-text citations.

Initiating the Inquiry

I'm starting by dissecting the user's request, focusing on the core topic: the molecular weight of this compound. My initial step involves identifying this as the central theme around which the guide will be structured. From there, I'll proceed with more detailed structural decomposition.

Defining the Scope

I've clarified the project parameters. My focus is now on constructing a technical guide on this compound's molecular weight, tailored for a scientific audience. I'm prioritizing logical structure, starting with fundamental properties and progressing to practical uses. I'll maintain technical precision and incorporate self-validating protocols, alongside comprehensive citations with clickable URLs for verification.

Structuring the Guide

I'm now outlining the guide's structure. It will flow from the basic molecular weight (166.17 g/mol according to PubChem), and formula (C9H10O3), to physical properties and practical applications. The guide will include a detailed table with properties like melting and boiling points, and solubility, drawn from PubChem and suppliers. Step-by-step experimental protocols are planned, with self-validation protocols. I'll use Graphviz diagrams for workflow visualization, and include complete references with clickable URLs. I'll maintain technical precision and clarity throughout.

Planning the Content

I'm now integrating information gathering with the guide's structure. I've focused on creating a balanced approach, considering both fundamental properties and relevant applications, for the this compound guide. My plan involves a detailed decomposition of the user's request, focusing on technical precision and comprehensive referencing with clickable URLs for verification, alongside experimental protocols.

Refining the Approach

I'm now building out the response plan with more detail. I'm focusing on creating a comprehensive guide to this compound's molecular weight. I will include the core topic, molecular weight, and the in-depth technical guide format. I'm working on formatting, content, and creating a structure for an optimal guide. It will include information gathering and analysis to build a strong foundation for the guide.

Finalizing the Outline

I'm solidifying the guide's structure and content. I've broken down the request into a technical guide on this compound's molecular weight, tailored to researchers. My detailed outline now encompasses an introduction, fundamental properties, synthesis protocols, and analytical characterization, including mass spectrometry to confirm the calculated molecular weight. I'm focusing on in-depth explanations and self-validating protocols to meet the audience's needs and uphold scientific integrity.

Outlining the Response

I'm now establishing the detailed plan. My focus is crafting a technical guide covering molecular weight, targeting the scientific audience. The core data is confirmed (166.17 g/mol from PubChem), alongside the formula (C9H10O3). I will move towards defining the guide's structure: starting with the introduction, going through the synthesis protocol, and analysis, like NMR. The guide will include a detailed step-by-step description with a self-validating system.

Defining the Structure

I'm now establishing a plan for the guide's construction, focusing on detailed protocols and structural verification of the molecular weight of this compound. The draft will include an introduction to the topic, a step-by-step molecular weight calculation, details about the synthesis, and the crucial experimental procedures. I'll include the applications, safety, and a complete reference list.

Refining the Response Plan

I've been working on the guide's construction plan. The initial core data from PubChem, including the molecular weight of 166.17 g/mol and the C9H10O3 formula, is confirmed. I'm focusing on defining the guide's structure to meet the researcher's needs. I'm planning out the content, integrating key concepts like the synthesis, analysis, and applications, with a step-by-step description. This includes a self-validating system.

An In-depth Technical Guide to the Structure Elucidation of 4-Acetoxybenzyl alcohol

Abstract

The definitive identification of molecular structure is a cornerstone of chemical research and development. This guide provides a comprehensive, technically-focused protocol for the structure elucidation of 4-acetoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is grounded in established scientific principles, offering not just procedural steps but the rationale behind them, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of this compound

This compound, an aromatic primary alcohol, is a derivative of benzyl alcohol where the hydrogen at the para-position is substituted by an acetoxy group.[1] Its structural precursors, such as 4-hydroxybenzyl alcohol, are found in various natural sources and exhibit a range of biological activities, including sedative, hypnotic, and neuroprotective effects.[2][3][4] The acetylation of the hydroxyl group to form this compound can modulate its physicochemical properties, influencing its potential applications in medicinal chemistry and materials science.

Accurate structural confirmation is paramount to understanding its chemical reactivity, biological activity, and ensuring purity. This guide outlines a multi-technique approach to unequivocally determine its molecular structure.

Synthesis and Purification: Establishing a Verifiable Starting Point

A robust structure elucidation process begins with a well-characterized sample. A common and efficient method for the synthesis of this compound is the acetylation of 4-hydroxybenzyl alcohol.

Synthetic Protocol: Acetylation of 4-Hydroxybenzyl Alcohol

This protocol is based on established acetylation methods for phenols and alcohols.[5]

Materials:

-

4-Hydroxybenzyl alcohol

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 4-hydroxybenzyl alcohol in a minimal amount of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Trustworthiness Check: The progress of the reaction and the purity of the final product should be meticulously monitored by TLC. The disappearance of the starting material (4-hydroxybenzyl alcohol) and the appearance of a new, less polar spot corresponding to the product is a key indicator of a successful reaction.

Spectroscopic Elucidation: A Multi-Faceted Approach

The core of structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Experimental Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl group (-COCH₃) | ~2.3 | Singlet (s) | 3H |

| Methylene group (-CH₂OH) | ~4.6 | Singlet (s) or Doublet (d) | 2H |

| Aromatic protons (ortho to -CH₂OH) | ~7.3 | Doublet (d) | 2H |

| Aromatic protons (ortho to -OAc) | ~7.1 | Doublet (d) | 2H |

| Hydroxyl proton (-OH) | Variable | Singlet (s) | 1H |

Note: The multiplicity of the methylene protons may appear as a singlet if the coupling to the hydroxyl proton is not resolved. The chemical shift of the hydroxyl proton is concentration and solvent-dependent.

Causality in Interpretation: The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current. The two distinct doublets for the aromatic protons indicate a para-substituted benzene ring. The integration values (3H, 2H, 2H, 2H, 1H) are crucial for confirming the number of protons in each environment.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.

-

Process the data to obtain a spectrum showing a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl methyl carbon (-COCH₃) | ~21 |

| Methylene carbon (-CH₂OH) | ~64 |

| Aromatic carbons (para to each other) | ~122, ~128 |

| Aromatic carbon (ipso to -OAc) | ~150 |

| Aromatic carbon (ipso to -CH₂OH) | ~138 |

| Carbonyl carbon (-C=O) | ~169 |

Expert Insight: The chemical shifts of the ipso-carbons (the carbons directly attached to the substituents) are particularly informative. The downfield shift of the carbon attached to the acetoxy group is due to the electron-withdrawing nature of the ester functionality.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Experimental Protocol:

-

Prepare the sample, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3500-3200 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Sharp |

| C-H stretch (aliphatic) | 3000-2850 | Sharp |

| C=O stretch (ester) | ~1760 | Strong, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ester) | 1250-1000 | Strong |

Self-Validation: The presence of both a broad O-H stretch and a strong C=O stretch is a key diagnostic feature, confirming the presence of both the alcohol and the ester functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₁₀O₃) is 166.17 g/mol . A peak corresponding to this mass (or [M+H]⁺ at 167.18 in ESI) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways can help to confirm the structure. Expect to see fragments corresponding to the loss of key groups, such as:

-

Loss of the acetyl group (-CH₂CO) leading to a peak at m/z 124.

-

Loss of the hydroxymethyl group (-CH₂OH) leading to a peak at m/z 135.

-

A prominent peak corresponding to the benzyl cation or a related fragment.

-

Integrated Workflow for Structure Elucidation

The power of this multi-technique approach lies in the integration of the data.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and similar molecules. The emphasis on the "why" behind each step and the integration of data from NMR, IR, and MS provides a robust and self-validating framework for chemical analysis, upholding the highest standards of scientific integrity.

References

- HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography.

- This compound (CHEBI:156306) - EMBL-EBI.

- 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Publishing.

- 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem.

- Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions - ResearchGate.

- Structure Elucidation of Organic Compounds - YouTube.

Sources

- 1. This compound (CHEBI:156306) [ebi.ac.uk]

- 2. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

- 3. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

4-Acetoxybenzyl alcohol synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 4-Acetoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, with a primary focus on the underlying reaction mechanisms. The synthesis is achieved through the selective acetylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. This document delineates the principles of chemoselectivity, contrasting base-catalyzed and acid-catalyzed pathways, and offers field-proven insights into optimizing reaction conditions. A detailed experimental protocol, data analysis, and a mechanistic visualization are provided to support researchers, scientists, and drug development professionals in the practical application and theoretical understanding of this important transformation.

Introduction: The Challenge of Selective Acetylation

This compound is a valuable intermediate in the synthesis of various organic compounds. Its synthesis originates from 4-hydroxybenzyl alcohol, a molecule possessing two distinct hydroxyl groups: a primary benzylic alcohol and a phenolic alcohol.

The core challenge in this synthesis is achieving chemoselectivity—acetylating the phenolic hydroxyl group while leaving the benzylic alcohol group intact. The reactivity of these two groups is governed by different electronic and steric factors:

-

Phenolic Hydroxyl: The oxygen atom's lone pair of electrons can delocalize into the aromatic ring, making it less nucleophilic than an aliphatic alcohol. However, it is significantly more acidic (pKa ≈ 10) due to the resonance stabilization of the resulting phenoxide anion.

-

Benzylic Hydroxyl: This primary alcohol is more nucleophilic than the phenol under neutral or acidic conditions but is less acidic (pKa ≈ 16).

Exploiting these differences in acidity and nucleophilicity is the key to a successful and high-yield synthesis of this compound. The most common and effective method involves the use of an acetylating agent, such as acetic anhydride (Ac₂O), under carefully controlled catalytic conditions.[1][2]

Core Synthesis Mechanism: A Tale of Two Pathways

The acetylation of a hydroxyl group is fundamentally a nucleophilic acyl substitution reaction. The alcohol (nucleophile) attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of catalyst—acidic or basic—profoundly alters the reaction mechanism and, critically, the resulting selectivity.

Base-Catalyzed Selective Phenolic Acetylation (Recommended Pathway)

This pathway is the most efficient method for the selective acetylation of the phenolic hydroxyl group. It leverages the higher acidity of the phenol compared to the alcohol. Mild bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic amines (e.g., pyridine, triethylamine) are typically employed.[3][4]

Causality of the Mechanism:

-

Deprotonation: The base selectively deprotonates the more acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. The benzylic alcohol remains largely protonated and less reactive.

-

Nucleophilic Attack: The generated phenoxide anion attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is an excellent leaving group due to resonance stabilization.

-

Protonation: The acetate ion, being a weak base, is subsequently protonated by the conjugate acid of the catalyst or during aqueous workup, regenerating the catalyst or forming acetic acid.

This process is highly selective because the phenoxide is a far superior nucleophile to the neutral benzylic alcohol, driving the reaction preferentially at the phenolic site.

Caption: Figure 1: Mechanism of Base-Catalyzed Selective Phenolic Acetylation.

Acid-Catalyzed Acetylation: A Non-Selective Alternative

While acid catalysis is a common method for acetylating simple alcohols, it is generally unsuitable for the selective synthesis of this compound.[5]

Mechanism and Lack of Selectivity:

-

Activation of Acetylating Agent: The acid catalyst (e.g., H₂SO₄) protonates a carbonyl oxygen of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic.[5]

-

Competing Nucleophilic Attack: Both the phenolic and benzylic hydroxyl groups can act as nucleophiles and attack the activated acetic anhydride. While the benzylic alcohol is inherently more nucleophilic, the reaction conditions can lead to a mixture of products:

-

This compound (phenolic acetylation)

-

4-Hydroxybenzyl acetate (alcoholic acetylation)

-

4-Acetoxybenzyl acetate (di-acetylation)

-

Achieving high selectivity under these conditions is difficult, making it a less desirable pathway for this specific transformation.[6]

Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a reliable and field-tested method for synthesizing this compound using sodium bicarbonate as a mild and effective catalyst.[3][4]

Materials & Reagents:

-

4-Hydroxybenzyl alcohol

-

Acetic Anhydride (Ac₂O)

-

Sodium Bicarbonate (NaHCO₃), dried

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in ethyl acetate.

-

Addition of Base: Add dried sodium bicarbonate (2.0-3.0 eq) to the solution. The use of a dried salt is crucial as water can hydrolyze the acetic anhydride.[3]

-

Addition of Acetylating Agent: Cool the flask in an ice bath. Add acetic anhydride (1.1-1.2 eq) dropwise to the stirred suspension. The slight excess of acetic anhydride ensures complete conversion of the starting material.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, carefully add deionized water to the flask to quench any remaining acetic anhydride and dissolve the sodium salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated NaHCO₃ solution (to remove the acetic acid byproduct), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Analysis and Expected Outcomes

The described protocol consistently provides good to excellent yields of the desired product. The choice of solvent and base can influence reaction time and yield.

| Catalyst/Base | Solvent | Typical Reaction Time | Typical Yield (%) | Reference(s) |

| Sodium Bicarbonate | Ethyl Acetate | 2-4 hours | 90-99% | [3][4] |

| Potassium Carbonate | Toluene | 3-5 hours | 85-95% | [3] |

| Catalyst-Free | None (Neat) | 7-12 hours @ 60°C | >95% | [1][2] |

Conclusion

The synthesis of this compound from 4-hydroxybenzyl alcohol is a clear demonstration of the principles of chemoselective organic synthesis. By exploiting the differential acidity of the phenolic and benzylic hydroxyl groups, a base-catalyzed mechanism provides a reliable, high-yield pathway to the desired product. This method avoids the formation of significant byproducts often encountered in non-selective acid-catalyzed reactions. The provided protocol, utilizing the mild base sodium bicarbonate, represents an efficient and scalable approach suitable for both academic research and industrial drug development applications.

References

- Title: Process for preparing para-hydroxybenzyl alcohol Source: European P

- Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL:[Link]

- Title: Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols Source: Google Patents - US4192959A URL

- Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: PMC - NIH URL:[Link]

- Title: Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate Source: ResearchG

- Title: O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS Source: Revue Roumaine de Chimie URL:[Link]

- Title: Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions Source: ResearchG

- Title: Preparation of 4-hydroxybenzyl alcohol Source: PrepChem.com URL:[Link]

- Title: Acetylation of alcohols and phenols.

- Title: Acetylation Reaction Mechanism-Organic Chemistry Source: YouTube URL:[Link]

- Title: Selective acylation of aliphatic hydroxyl in the presence of Source: Journal of The Chemical Society of Pakistan URL:[Link]

Sources

4-Acetoxybenzyl alcohol physicochemical characteristics

Starting Data Collection

I've started gathering data on the physicochemical properties of 4-Acetoxybenzyl alcohol. I'm focusing on key characteristics like melting and boiling points, solubility, pKa, and spectral data. The initial search is underway, aiming for reputable sources to ensure the accuracy of the data.

Developing Technical Guide

I'm now expanding my data collection. I'm searching for experimental protocols, and underlying principles for each physicochemical property I'm gathering. Understanding synthesis, degradation, and potential applications of this compound is a major focus as well. I'm working to consolidate the data into a white paper format, including diagrams.

Formulating Technical Structure

I'm now diving deeper into the specifics. I'm focusing on Google searches to collect detailed physicochemical data and protocols. I'm also looking into synthesis, degradation, and applications. My goal is to structure this info into a clear white paper format with visuals, and expert commentary to meet your needs.

Reviewing Initial Search Results

I've been going through the initial search results, and it's clear the query needs refining. While PubChem did offer information on this compound, "4-Methoxybenzyl alcohol" dominates the top results. I'm taking this in and will revise the search terms to increase relevancy.

Refining Search Strategy

I'm focused on the need for targeted searches now. While PubChem gave basic info for this compound (CID 95906), including formula, IUPAC name, and irritant status, the key properties are missing. Molecular weight and strings are nice, but I'm after melting point, boiling point, solubility, pKa, and LogP. I will conduct more precise searches.

Identifying Compound Frequency

I'm finding that search results strongly favor "4-methoxybenzyl alcohol" over "this compound", suggesting the latter is less common. Reviewing PubChem (CID 95906) for this compound is my next step.

Analyzing Compound Characteristics

I've gathered basic information for this compound from PubChem, including its IUPAC name, molecular data, and LogP. It's listed as an irritant. I also noted the SpringerMaterials reference, which, unfortunately, doesn't provide specific experimental data like melting and boiling points or solubility. I still require experimental spectra, synthesis methods, and applications. My search for its synthesis and applications hasn't yielded relevant snippets yet.

Expanding Data Collection

I'm still aiming to gather detailed data for this compound. I've re-reviewed search results, confirming its relative obscurity compared to its methoxy counterpart. I have a good base from PubChem (CID 95906) and SpringerMaterials, but crucial experimental specifics are absent. I'm focusing on finding synthesis routes, applications (drug development especially), and protocols. Supplier websites (Sigma-Aldrich, TCI) will be next.

Analyzing Search Results

I'm finding that "4-methoxybenzyl alcohol" is still the dominant search result. This suggests "this compound" might be less prevalent. However, I have collected significant information on the target compound, now.

Gathering Compound Details

I've confirmed the IUPAC name, synonyms, CAS number, formula, and weight for this compound. I also have its LogP value and know it's an irritant, with slight solubility. However, I still need melting and boiling points, pKa, and detailed spectral data. I've found a related synthesis and remain unsure about drug development applications.

Updating the Plan

I've decided on a more targeted approach now. Recognizing the scattered nature of the available information on this compound, I will focus searches on chemical supplier websites for missing experimental data, like melting and boiling points, and for spectral databases that might contain relevant data. If I can't find experimental spectra, I'll focus on describing the molecule's expected spectral characteristics based on its structure. This will refine my overall characterization of this compound.

Compiling Critical Data

I've been gathering essential data on this compound from several sources. Chemical supplier websites like Sigma-Aldrich and ChemicalBook provided key insights, alongside the comprehensive PubChem database. The goal is to create a complete profile.

Outlining Key Properties

I've outlined the core properties of this compound. I've found its IUPAC name, synonyms, CAS number, formula, and weight. Melting and boiling points, density, and refractive index are also cataloged, along with solubility data. I have also added computed LogP and critical safety information, which includes noting its skin sensitization. Moreover, a relevant synthesis method is noted from a Kyoto University article, showing preparation from the alcohol.

Assessing Data Completeness

I've assembled a comprehensive overview of this compound's critical properties, including IUPAC name, synonyms, CAS number, molecular formula, weight, melting and boiling points, density, refractive index, solubility, LogP, and safety data. I am noting a relevant synthesis method, and have uncovered applications. I'm missing some values and spectra, so the investigation continues.

Analyzing Spectral Data Gaps

I've got the data I can find, including melting/boiling points and solubility, and I am noting the lack of experimental pKa and detailed spectral data. I'll describe the expected NMR, IR, and mass spectra based on the molecular structure, to address the gaps. Now, I have what I need to structure and write the in-depth guide, incorporating all available data.

Spectroscopic data of 4-Acetoxybenzyl alcohol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetoxybenzyl alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. Given the relative scarcity of consolidated public data for this specific compound, this document emphasizes the predictive methodologies and robust experimental protocols required for its unambiguous structural elucidation. We will proceed from theoretical prediction to detailed experimental design, ensuring a self-validating workflow for researchers in synthetic chemistry and drug development.

Molecular Structure and Predicted Spectroscopic Features

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , possesses key structural features that give rise to a distinct spectroscopic fingerprint. The molecule contains a 1,4-disubstituted (para) benzene ring, an ester functional group (acetate), and a primary alcohol (benzylic alcohol). Understanding these components is crucial for interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound in a standard deuterated solvent like CDCl₃, we can predict the following signals:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals. The para-substituted aromatic ring will produce a characteristic pair of doublets.

-

Aromatic Protons (H-c, H-d): Protons on the benzene ring will be split into two distinct sets due to their different electronic environments. The protons ortho to the acetoxy group (H-c) are expected to appear downfield from the protons ortho to the hydroxymethyl group (H-d). Their coupling will result in two doublets, each integrating to 2H.

-

Benzylic Protons (H-b): The two protons of the CH₂ group are chemically equivalent and will appear as a singlet, integrating to 2H. The adjacent hydroxyl proton may or may not show coupling depending on the solvent and sample purity (e.g., presence of water).

-

Hydroxyl Proton (H-a): The alcohol proton is exchangeable and its chemical shift can vary. It will likely appear as a broad singlet.

-

Acetyl Protons (H-e): The three equivalent protons of the methyl group in the acetate moiety will appear as a sharp singlet, integrating to 3H.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to show seven unique carbon signals, as two pairs of aromatic carbons are chemically equivalent due to molecular symmetry.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The two carbons bonded to the oxygen (C-c') and the CH₂ group (C-d') will have distinct chemical shifts. The remaining four aromatic carbons (C-c, C-d) will also produce two distinct signals.

-

Benzylic Carbon (C-b): The carbon of the CH₂OH group.

-

Methyl Carbon (C-e): The carbon of the acetate's methyl group will be the most upfield signal.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hydroxyl (H-a) | 1.5 - 2.5 | Broad Singlet | 1H | -CH₂ OH |

| Benzylic (H-b) | ~4.68 | Singlet | 2H | -CH₂ OH |

| Aromatic (H-c) | ~7.38 | Doublet | 2H | Ar-H |

| Aromatic (H-d) | ~7.08 | Doublet | 2H | Ar-H |

| Acetyl (H-e) | ~2.29 | Singlet | 3H | -O-CO-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl | ~169.5 | C =O | ||

| Aromatic (C-c') | ~150.2 | Ar-C -O | ||

| Aromatic (C-d') | ~138.5 | Ar-C -CH₂ | ||

| Aromatic (C-c) | ~128.0 | Ar-C H | ||

| Aromatic (C-d) | ~121.8 | Ar-C H | ||

| Benzylic (C-b) | ~64.5 | -C H₂OH | ||

| Acetyl (C-e) | ~21.1 | -O-CO-CH₃ |

Infrared (IR) Spectroscopy Predictions

IR spectroscopy is invaluable for identifying key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100 - 3000 | Medium | C-H stretch (sp²) | Aromatic |

| 2950 - 2850 | Medium | C-H stretch (sp³) | Alkyl (CH₂, CH₃) |

| ~1760 | Strong, Sharp | C=O stretch | Ester |

| 1600, 1500 | Medium | C=C stretch | Aromatic Ring |

| ~1200 | Strong | C-O stretch (asymmetric) | Ester |

| ~1020 | Strong | C-O stretch | Primary Alcohol |

| ~840 | Strong | C-H out-of-plane bend | 1,4-disubstitution |

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region (O-H), a very strong, sharp peak around 1760 cm⁻¹ (ester C=O), and the characteristic C-O stretches will be key diagnostic markers.

Mass Spectrometry (MS) Predictions

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

-

Key Fragments:

-

Loss of Acetyl Group: A prominent fragment should appear at m/z = 124, corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da).

-

Benzylic Cation: A base peak might be observed at m/z = 107, which corresponds to the stable hydroxymethylbenzyl cation formed after the loss of the entire acetoxy group.

-

Loss of Water: A fragment at m/z = 148 (M-18) could result from the loss of water from the molecular ion.

-

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to yield high-quality, reproducible data for the structural confirmation of this compound.

Workflow for Structural Elucidation

The overall workflow follows a logical progression from initial functional group identification to detailed structural mapping.

Caption: Workflow for the structural elucidation of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

For definitive assignments, consider running 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation).

-

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

-

Data Acquisition:

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks corresponding to the key functional groups.

-

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Instrument Parameters:

-

Use a direct insertion probe or a GC-MS system.

-

Set the ionization energy to the standard 70 eV. This standard energy ensures that fragmentation patterns are reproducible and comparable to library data.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) at m/z = 166.

-

Identify and propose structures for the major fragment ions, comparing them to the predicted fragmentation pattern.

-

Trustworthiness and Self-Validation

The validity of this analysis rests on the convergence of data from all three spectroscopic techniques.

-

NMR provides the carbon-hydrogen framework.

-

IR confirms the presence of the key alcohol and ester functional groups predicted by the NMR.

-

MS confirms the molecular weight of the proposed structure and provides fragmentation data that must be consistent with the structure determined by NMR.

A discrepancy in any of these techniques indicates either an incorrect structural assignment or the presence of impurities. For instance, the absence of the broad O-H stretch in the IR spectrum would directly contradict the NMR data and suggest an error in the synthesis or sample identity.

Caption: Data convergence for structural validation.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

- NIST Chemistry WebBook. Standard Reference Database Number 69. National Institute of Standards and Technology.

An In-Depth Technical Guide to the Solubility Profile of 4-Acetoxybenzyl alcohol

Foreword: Understanding the Criticality of Solubility

In the landscape of pharmaceutical development and chemical research, the solubility of a compound is a cornerstone property that dictates its fate from the laboratory bench to its final application. It governs bioavailability, dictates formulation strategies, and influences the design of purification and analysis protocols. 4-Acetoxybenzyl alcohol, also known as 4-(hydroxymethyl)phenyl acetate, is an aromatic compound featuring both an alcohol and an ester functional group. This dual functionality presents a unique and interesting case for solubility studies. This guide provides a comprehensive technical overview of its solubility profile, offering not just data, but a foundational understanding of the principles that govern its behavior in various media. We will delve into its physicochemical properties, explore the critical factors that modulate its solubility, and provide robust, field-proven protocols for its empirical determination.

Physicochemical Characterization

A molecule's structure is the primary determinant of its physical properties. This compound possesses a benzyl alcohol core, providing a site for hydrogen bonding, and an acetoxy group, which adds a degree of lipophilicity while also being susceptible to hydrolysis.

| Property | Value | Source |

| IUPAC Name | [4-(hydroxymethyl)phenyl] acetate | [1] |

| Synonyms | This compound, p-Acetoxybenzyl alcohol | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 6309-46-2 | [1] |

| Calculated LogP | 0.9 | PubChem |

Aqueous Solubility Profile

The solubility of a substance in aqueous media is paramount, particularly for applications in the life sciences.

Thermodynamic Water Solubility

Experimental determination places the aqueous solubility of this compound at 13 g/L (or 13 mg/mL) at 25 °C.[1] This value classifies the compound as "slightly soluble." This inherent solubility is a product of the hydrophilic hydroxyl group, which can participate in hydrogen bonding with water, counterbalanced by the less polar phenyl ring and acetate group.[2]

Solubility in Organic Solvents (A Theoretical Framework)

-

Polar Protic and Aprotic Solvents: The presence of the polar hydroxyl and ester groups suggests that this compound will exhibit high solubility in solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. These solvents can engage in hydrogen bonding or strong dipole-dipole interactions with the solute.

-

Solvents of Intermediate Polarity: Good solubility is also expected in solvents such as ethyl acetate and chloroform.

-

Non-Polar Solvents: Solubility is predicted to be low in non-polar solvents like hexanes and toluene, where the solute's polar functional groups cannot be effectively solvated.

Critical Factors Influencing Solubility

The solubility of this compound is not a static value. It is dynamically influenced by the physicochemical environment, most notably pH and temperature.

The Decisive Role of pH and Chemical Stability

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is highly dependent on pH. This chemical instability is a critical consideration, as the degradation of the parent compound into its more polar hydrolysis products—4-hydroxybenzyl alcohol and acetic acid—can be mistaken for an increase in solubility.

-

Neutral and Acidic Conditions (pH < 7): In this range, the rate of hydrolysis is generally slow. The measured solubility will accurately reflect the intrinsic solubility of the intact this compound molecule.

-

Alkaline Conditions (pH > 7): Phenyl acetates are known to undergo rapid base-catalyzed hydrolysis.[3][4] As the pH increases, the rate of degradation accelerates significantly. Therefore, any solubility measurement performed under alkaline conditions will not represent a true equilibrium solubility but rather an "apparent solubility" of a dynamically changing system. The resulting solution will contain a mixture of the parent compound and its more soluble hydrolysis products.

It is imperative for the researcher to understand that when determining solubility across a pH range, one must simultaneously assess the compound's stability. A short-term kinetic solubility screen might be feasible, but for thermodynamic solubility, pH values that induce degradation should be avoided or the results must be interpreted with extreme caution.

Caption: pH-dependent hydrolysis pathway of this compound.

The Influence of Temperature

The dissolution of most solid organic compounds in a liquid solvent is an endothermic process, meaning it consumes heat from the surroundings.[5] In accordance with Le Châtelier's principle, increasing the temperature of the system will shift the equilibrium towards the dissolution process to absorb the added heat.[5]

Therefore, it is expected that the aqueous solubility of this compound will increase with increasing temperature . Studies on various organic solids have shown that this relationship is often exponential.[6][7] This property is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. For accurate and reproducible solubility measurements, precise temperature control is non-negotiable.[5]

Experimental Determination of Thermodynamic Solubility

To obtain a definitive, high-quality value for equilibrium solubility, the Shake-Flask Method is the universally recognized gold standard.[8][9] It is the reference method cited by regulatory bodies like the USP and WHO.[8][10] Its core principle is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by confirming that equilibrium has been reached. This is achieved by approaching equilibrium from two directions: supersaturation and undersaturation, or more commonly, by ensuring the concentration remains constant over an extended time course.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure saturation is achieved.[8]

-

Equilibration: Place the vessel in a temperature-controlled agitator (e.g., an orbital shaker or rotator) set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period. A common starting point is 24-48 hours.[10] The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Phase Separation: After the initial equilibration period, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid phase. This is a critical step and can be achieved via centrifugation at the same temperature as the equilibration, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Analysis: Accurately dilute the saturated supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation of Equilibrium: To ensure a true equilibrium was reached, repeat steps 3 and 4 at a later time point (e.g., 48 and 72 hours). The solubility value is considered to be the equilibrium solubility if the concentrations measured at successive time points are consistent within an acceptable margin of experimental error.[10]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Summary and Conclusion

The solubility profile of this compound is a multifaceted subject defined by its molecular structure and its interaction with the surrounding environment. While its aqueous solubility is experimentally determined to be 13 g/L, its behavior in other media and under varying conditions requires careful consideration.

-

Key Strengths: The presence of a hydroxyl group imparts a moderate level of aqueous solubility.

-

Key Liabilities: The ester functional group is a point of chemical instability, particularly at alkaline pH, which complicates solubility determination and has implications for formulation and storage.

-

Predictive Power: Based on its structure, it is predicted to be highly soluble in polar organic solvents.

-

Temperature Dependence: Its solubility is expected to increase with temperature.

References

- Nagwa. (n.d.). Lesson Explainer: Properties of Esters.

- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.

- ICH. (1999, March 10). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- Nottebohm, M., et al. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.

- Wikipedia. (n.d.). Benzyl acetate.

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- PubChem. (n.d.). 4-Methoxybenzyl alcohol. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2021, September 12). 11.2: Potentiometric Methods.

- Vaidya, A. (n.d.). Potentiometry. UPUMS.

- PubChem. (n.d.). Benzyl acetate. National Center for Biotechnology Information.

- Maczynski, A., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 38(4), 935.

- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.

- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1478-1481.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate.

- U.S. Food and Drug Administration. (1997, August). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility determination for active pharmaceutical ingredients.

- PubChem. (n.d.). 4-Hydroxyphenylacetic acid. National Center for Biotechnology Information.

- U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- Ataman Kimya. (n.d.). BENZYL ACETATE.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Google Patents. (n.d.). US5883290A - Process for producing benzyl acetate and benzyl alcohol.

- ResearchGate. (n.d.). 29. Hydrolysis pH rate profile of phenyl acetate at 25° C.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pangea.stanford.edu [pangea.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

An In-Depth Technical Guide to 4-Acetoxybenzyl Alcohol: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 4-acetoxybenzyl alcohol, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its historical context, detailed synthetic protocols, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, systematically named [4-(hydroxymethyl)phenyl] acetate, is an aromatic compound that merges the structural features of a benzyl alcohol and a phenyl acetate.[1][2] While its direct applications are not as widely documented as its precursor, 4-hydroxybenzyl alcohol, its chemical nature as an acetylated derivative suggests its potential utility as a prodrug or a synthetic intermediate with modified physicochemical properties. The acetylation of the phenolic hydroxyl group can alter solubility, bioavailability, and metabolic stability, a common strategy in drug design.

For clarity, the key physicochemical properties of this compound and its immediate precursor, 4-hydroxybenzyl alcohol, are summarized below.

| Property | This compound | 4-Hydroxybenzyl Alcohol |

| Molecular Formula | C₉H₁₀O₃[1] | C₇H₈O₂ |

| Molecular Weight | 166.17 g/mol [1] | 124.14 g/mol |

| IUPAC Name | [4-(hydroxymethyl)phenyl] acetate[1] | 4-(hydroxymethyl)phenol |

| CAS Number | 6309-46-2[1] | 623-05-2 |

| Appearance | Solid (predicted) | White crystalline solid |

| Melting Point | Not well-documented | 114-122 °C |

| Boiling Point | Not well-documented | 254.6 °C |

| Solubility | Expected to be more soluble in organic solvents than its precursor | Soluble in water, ethanol, ether |

Historical Context and Discovery

While a singular, definitive report detailing the first synthesis of this compound is not prominent in contemporary chemical literature, its creation became chemically feasible with the advent of modern organic chemistry in the late 19th century. The intellectual framework for its synthesis can be traced back to the development of acylation reactions for alcohols and phenols.

A landmark method, the Einhorn acylation , was first described in 1898 by Alfred Einhorn.[3][4] This reaction facilitates the acylation of alcohols using acid anhydrides or halides in the presence of a tertiary amine base, such as pyridine.[3] Given that 4-hydroxybenzyl alcohol is a bifunctional molecule with both a phenolic and an alcoholic hydroxyl group, the Einhorn acylation provides a direct and efficient pathway to its acetylated form. This historical context strongly suggests that the synthesis of this compound was within the capability of organic chemists at the turn of the 20th century. The Einhorn acylation itself is a refinement of the earlier Schotten-Baumann reaction, which also provides a means for acylation, further cementing the historical feasibility of this synthesis.

Synthesis and Mechanism

The synthesis of this compound is a straightforward two-step process, beginning with the preparation of its precursor, 4-hydroxybenzyl alcohol, followed by its selective acetylation.

Step 1: Synthesis of the Precursor, 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol can be synthesized via the reduction of 4-hydroxybenzaldehyde. A common laboratory method involves the use of a reducing agent such as sodium borohydride.

Step 2: Acetylation of 4-Hydroxybenzyl Alcohol

The conversion of 4-hydroxybenzyl alcohol to this compound is achieved through acetylation, typically using acetic anhydride. The reaction can be catalyzed by a base, such as pyridine or sodium bicarbonate, or a catalytic amount of acid.[5][6][7]

Caption: Overall synthesis pathway of this compound.

Experimental Protocol: Acetylation with Acetic Anhydride and Pyridine

This protocol describes a standard laboratory procedure for the acetylation of 4-hydroxybenzyl alcohol.

Materials:

-

4-Hydroxybenzyl alcohol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of 4-hydroxybenzyl alcohol in anhydrous dichloromethane.

-

Add 2.0 to 3.0 equivalents of anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Reaction Mechanism

The acetylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol with acetic anhydride in the presence of pyridine follows a nucleophilic acyl substitution mechanism.

Caption: Mechanism of pyridine-catalyzed acetylation.

Applications in Drug Development and Research

The primary impetus for synthesizing this compound often stems from the significant biological activities of its precursor, 4-hydroxybenzyl alcohol.

Biological Profile of 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol, a naturally occurring phenolic compound found in various plants, has been the subject of numerous pharmacological studies. Research has demonstrated its potential as:

-

An Anti-inflammatory and Anti-nociceptive Agent: Studies have shown that 4-hydroxybenzyl alcohol can reduce inflammation and pain in animal models.[8]

-

An Anti-angiogenic Compound: It has been observed to inhibit the formation of new blood vessels, a process crucial for tumor growth.[8]

-

A Neuroprotective Agent: There is evidence to suggest it may protect neurons from damage.

Rationale for Acetylation in Medicinal Chemistry

The acetylation of a biologically active molecule like 4-hydroxybenzyl alcohol is a well-established strategy in medicinal chemistry for several reasons:

-

Prodrug Strategy: The acetyl group can be hydrolyzed in vivo by esterase enzymes to release the active parent compound, 4-hydroxybenzyl alcohol. This can improve drug delivery and pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: Acetylation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.

-